Methyl 5-aminopyrimidine-2-carboxylate
Overview
Description
“Methyl 5-aminopyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, 2-aminopyrimidine derivatives, were synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H7N3O2 . Further structural analysis was not found in the search results.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 153.14 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Methyl 5-aminopyrimidine-2-carboxylate has been involved in the synthesis of pharmacologically active compounds. For instance, aminopyrimidine derivatives have been developed as 5-HT1A partial agonists, demonstrating moderate potency in binding and functional assays, as well as moderate metabolic stability (Dounay et al., 2009). Similarly, derivatives of aminopyrimidine, such as this compound, have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against hematological and solid tumor cell lines (Lombardo et al., 2004).
Antimicrobial and Anti-Inflammatory Activities
Research has also highlighted the utility of this compound in synthesizing compounds with antimicrobial and anti-inflammatory properties. A study on new pyrimidine derivatives evaluated their anti-inflammatory and analgesic activities, highlighting the potential therapeutic applications of these compounds (Nofal et al., 2011). Additionally, a series of carbazole substituted aminopyrimidines were screened for their urease inhibition and antimicrobial activity, further emphasizing the role of aminopyrimidine derivatives in drug discovery (Adsul et al., 2013).
Crystal Structure Prediction and Molecular Adducts
This compound is also significant in crystallography and molecular adduct formation. It has been used in studies focusing on intermolecular interactions for crystal structure prediction (Collins et al., 2010). The compound forms molecular adducts with heterocyclic carboxylic acids, which have been characterized using X-ray powder diffraction methods (Lynch et al., 1998).
Safety and Hazards
The safety information for “Methyl 5-aminopyrimidine-2-carboxylate” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
Aminopyrimidines are a class of compounds that have been studied for their potential biological activities. They are known to interact with various biological targets, depending on their specific structures and substituents . .
Mode of Action
The mode of action of aminopyrimidines can vary widely, depending on their specific structures and the biological targets they interact with . Without specific information on “Methyl 5-aminopyrimidine-2-carboxylate”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Aminopyrimidines can potentially affect various biochemical pathways, depending on their specific structures and biological targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Without specific information, it’s difficult to provide details on the pharmacokinetics of "this compound" .
Properties
IUPAC Name |
methyl 5-aminopyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYBCNDGMLXGQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442978 | |
Record name | Methyl 5-aminopyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73418-88-9 | |
Record name | Methyl 5-aminopyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 5-aminopyrimidine-2-carboxylate of interest in the context of AzoC enzyme research?
A1: this compound is a substrate of the AzoC enzyme, which plays a role in the biosynthesis of azoxy compounds. [] These compounds have potential applications in various industries. Researchers are interested in engineering AzoC variants with improved catalytic efficiency towards different substrates, including this compound, to expand the possibilities for azoxy compound biosynthesis. []
Q2: How does the double mutant L101I/Q104R of AzoC compare to the wild-type enzyme in terms of its interaction with this compound?
A2: The research demonstrates that the L101I/Q104R AzoC double mutant exhibits enhanced catalytic efficiency towards this compound compared to the wild-type enzyme. [] Structural analysis suggests that this improvement may be attributed to a shorter distance between the substrate and the diiron center within the enzyme's active site. [] This closer proximity likely facilitates more efficient N-oxygenation of the substrate.
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